REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.[O:9]1[C:14]2[CH:15]=[CH:16][C:17]([NH2:19])=[CH:18][C:13]=2[O:12][CH2:11][CH2:10]1>[Cu]I>[O:9]1[C:14]2[CH:15]=[CH:16][C:17]([NH:19][C:4]3[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][N:5]=3)=[CH:18][C:13]=2[O:12][CH2:11][CH2:10]1
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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NC1=CC(=NC=C1)Cl
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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O1CCOC2=C1C=CC(=C2)N
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Name
|
copper (I) iodide
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Quantity
|
0.17 g
|
Type
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catalyst
|
Smiles
|
[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The content was sonicated at room temperature for 5 min
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Duration
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5 min
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (95:5 dichloromethane:2N NH3 in MeOH)
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Name
|
|
Type
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product
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Smiles
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O1CCOC2=C1C=CC(=C2)NC2=NC=CC(=C2)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |